molecular formula C9H6FNO2 B1388493 Methyl 3-cyano-4-fluorobenzoate CAS No. 676602-31-6

Methyl 3-cyano-4-fluorobenzoate

Cat. No. B1388493
M. Wt: 179.15 g/mol
InChI Key: UCOJKDQJOVWXRE-UHFFFAOYSA-N
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Patent
US09440949B2

Procedure details

Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride was prepared from methyl 3-cyano-4-fluorobenzoate in an analogous manner to Intermediate 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[F:13])[C:6]([O:8][CH3:9])=[O:7])#[N:2].[ClH:14].NCC1C=C(C=C(OC)C=1)C(OC)=O>>[ClH:14].[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[F:13])[C:6]([O:8][CH3:9])=[O:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1F
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC=1C=C(C(=O)OC)C=C(C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC=1C=C(C(=O)OC)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.